Prolyl-arginyl-glycinamide
Overview
Description
Prolyl-arginyl-glycinamide is a tripeptide composed of the amino acids proline, arginine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prolyl-arginyl-glycinamide can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on factors such as the desired scale, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Prolyl-arginyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Citrulline-containing peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.
Scientific Research Applications
Prolyl-arginyl-glycinamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of prolyl-arginyl-glycinamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Prolyl-glycinamide: A dipeptide with similar structural features but lacking the arginine residue.
Arginyl-glycinamide: Another dipeptide with the arginine and glycine residues but lacking proline.
Prolyl-arginyl: A dipeptide with proline and arginine residues but lacking glycine.
Uniqueness
Prolyl-arginyl-glycinamide is unique due to its specific combination of amino acids, which imparts distinct biological activities and properties. The presence of all three amino acids (proline, arginine, and glycine) contributes to its potential therapeutic and research applications.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N7O3/c14-10(21)7-19-11(22)9(4-2-6-18-13(15)16)20-12(23)8-3-1-5-17-8/h8-9,17H,1-7H2,(H2,14,21)(H,19,22)(H,20,23)(H4,15,16,18)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGBBJONIZCEQE-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197098 | |
Record name | Prolyl-arginyl-glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47307-27-7 | |
Record name | L-Prolyl-L-arginylglycinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47307-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prolyl-arginyl-glycinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047307277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prolyl-arginyl-glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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